4-Methyl-5-phenyl-2H-pyrazol-3-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7. It has a molecular weight of 173.22 . It is also available in the form of a hydrochloride salt .
Molecular Structure Analysis
The linear formula of “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is C10H11N3 . The InChI key is UMDNRKCXSUJMCY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a solid at room temperature .Scientific Research Applications
1. General Information “4-Methyl-5-phenyl-2H-pyrazol-3-ylamine” is a chemical compound with the CAS Number: 66367-67-7 and a molecular weight of 173.22 . It’s a solid substance that should be stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
2. Pyrazole Scaffold The compound belongs to the family of pyrazoles, which are simple aromatic ring organic compounds. Pyrazoles have a wide range of applications in various scientific fields :
- Medicinal Chemistry and Drug Discovery : Pyrazoles are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .
- Agrochemistry : Pyrazoles are used in the development of new agrochemicals .
- Coordination Chemistry and Organometallic Chemistry : Pyrazoles can act as ligands in coordination compounds .
3. Synthesis Strategies Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
1. Medicinal Chemistry and Drug Discovery Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . For example, some pyrazole compounds show potential antibacterial and antifungal activity .
2. Kinase Inhibitors Some pyrazole compounds have been tested as kinase inhibitors affecting the growth of MCC cells .
3. Agrochemistry Pyrazoles are used in the development of new agrochemicals .
4. Coordination Chemistry and Organometallic Chemistry Pyrazoles can act as ligands in coordination compounds .
1. Medicinal Chemistry and Drug Discovery Pyrazole compounds are used as scaffolds in the synthesis of bioactive chemicals . They have been found to exhibit a number of noteworthy biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities . For example, some pyrazole compounds show potential antibacterial and antifungal activity .
2. Kinase Inhibitors Some pyrazole compounds have been tested as kinase inhibitors affecting the growth of MCC cells .
3. Agrochemistry Pyrazoles are used in the development of new agrochemicals .
4. Coordination Chemistry and Organometallic Chemistry Pyrazoles can act as ligands in coordination compounds .
Safety And Hazards
properties
IUPAC Name |
4-methyl-5-phenyl-1H-pyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHMZXAVFWBIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60985001 |
Source
|
Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | |
CAS RN |
66367-67-7 |
Source
|
Record name | 66367-67-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.